2-ALLYLOXYPYRIDINE
Overview
Description
2-ALLYLOXYPYRIDINE is an organic compound that features an allyl group attached to a 2-pyridyl ether moiety
Mechanism of Action
Target of Action
It’s known that the compound is used in palladium-catalyzed rearrangement/arylation reactions .
Mode of Action
2-Allyloxypyridine participates in palladium-catalyzed rearrangement/arylation reactions . The initial rearrangement of this compound is catalyzed by both Pd(0) and Pd(II) complexes with different mechanisms .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its rearrangement/arylation reactions. Specifically, only [1,4] and [3,3] sigmatropic rearrangements are observed . This regiospecificity supports the view that these [1,4] and [3,3] rearrangements proceed by concerted symmetry-allowed pathways .
Result of Action
The result of the action of this compound is the synthesis of N-substituted 2-pyridones . This is achieved through a one-pot rearrangement/arylation reaction .
Action Environment
The action of this compound is influenced by the reaction environment. For instance, the catalyst/base combination of PdP(t-Bu)(3)/Ag(2)CO(3) was found to be optimal for this one-pot rearrangement/arylation . The reaction is carried out under argon at 80 °C for 2 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ALLYLOXYPYRIDINE can be synthesized through the reaction of 2-pyridyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
While specific industrial production methods for allyl 2-pyridyl ether are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification methods such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-ALLYLOXYPYRIDINE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The pyridyl ring can be reduced to form a piperidine derivative.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and allyl halide.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Aldehydes: Resulting from further oxidation of the epoxide.
Piperidine Derivatives: Formed from the reduction of the pyridyl ring.
Scientific Research Applications
2-ALLYLOXYPYRIDINE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its use in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Allyl Phenyl Ether: Similar in structure but with a phenyl group instead of a pyridyl group.
Allyl Vinyl Ether: Contains a vinyl group instead of a pyridyl group.
2-Pyridyl Methyl Ether: Similar but with a methyl group instead of an allyl group.
Uniqueness
2-ALLYLOXYPYRIDINE is unique due to the presence of both an allyl group and a pyridyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
2-prop-2-enoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLWFVQZIHMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207043 | |
Record name | Allyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-77-6 | |
Record name | 2-(2-Propen-1-yloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5831-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl 2-pyridyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5831-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-pyridyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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